

Spectroscopic Profile of 6- Phenylbenzoimidazo[1,2-c]quinazoline: A Technical Guide

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Compound of Interest

Compound Name: 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound of significant interest in medicinal chemistry, notably for its potential as a tumor necrosis factor-alpha (TNF- α) inhibitor and its anti-inflammatory properties.^[1] This document details the expected data from Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols.

Introduction

6-Phenylbenzoimidazo[1,2-c]quinazoline is a fused heterocyclic system with a growing body of research investigating its synthesis and biological activities.^{[1][2]} Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. This guide serves as a core reference for the analytical techniques essential for its identification and quality control.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 6-Phenylbenzoimidazo[1,2-c]quinazoline, high-

resolution mass spectrometry (HRMS) provides precise mass data, confirming its molecular formula.

Data Presentation

Parameter	Value	Reference
Molecular Formula	C ₂₀ H ₁₃ N ₃	
Molecular Weight	295.34 g/mol	
HRMS (ESI-MS) [M+H] ⁺	Calculated: 296.1109; Found: 296.1109	[3]

Experimental Protocol: High-Resolution Mass Spectrometry

A solution of 6-Phenylbenzimidazo[1,2-c]quinazoline is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL. The sample is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight [TOF] or Orbitrap analyzer). The analysis is typically carried out in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated using a standard of known masses to ensure high mass accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 6-Phenylbenzimidazo[1,2-c]quinazoline is expected to exhibit characteristic absorption bands corresponding to its aromatic rings and C=N bonds.

Note: The following data is predicted based on the analysis of related quinazoline and benzimidazole derivatives, as specific experimental data for the parent compound was not available in the searched literature.[2][4][5][6]

Predicted Data Presentation

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H stretching
1620-1580	Medium-Strong	C=N stretching (quinazoline and imidazole rings)
1580-1450	Strong	Aromatic C=C stretching
1400-1200	Medium	In-plane C-H bending
900-675	Strong	Out-of-plane C-H bending

Experimental Protocol: FTIR Spectroscopy

A small amount of the solid 6-Phenylbenzoimidazo[1,2-c]quinazoline sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of each proton and carbon atom.

Note: The following data is predicted based on the analysis of related quinazoline and benzimidazole derivatives, as specific experimental data for the parent compound was not available in the searched literature.[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

Predicted Data Presentation: ¹H NMR

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.5 - 9.0	m	2H	Protons on the quinazoline ring adjacent to nitrogen
7.8 - 8.2	m	4H	Protons on the benzimidazole and phenyl rings
7.2 - 7.6	m	7H	Remaining aromatic protons

Predicted Data Presentation: ^{13}C NMR

Chemical Shift (δ , ppm)	Assignment
150 - 165	Quaternary carbons of the quinazoline and benzimidazole rings (C=N)
140 - 150	Quaternary aromatic carbons
120 - 135	Aromatic CH carbons
110 - 120	Aromatic CH carbons

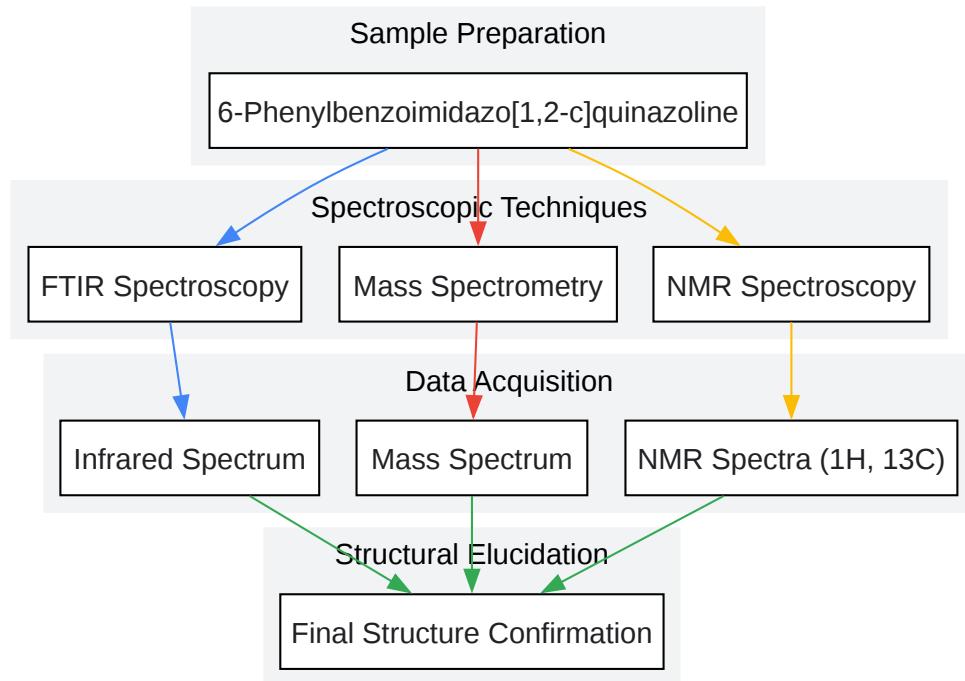
Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of 6-Phenylbenzoimido[1,2-c]quinazoline is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The sample is then placed in the NMR spectrometer. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR.

Visualizations

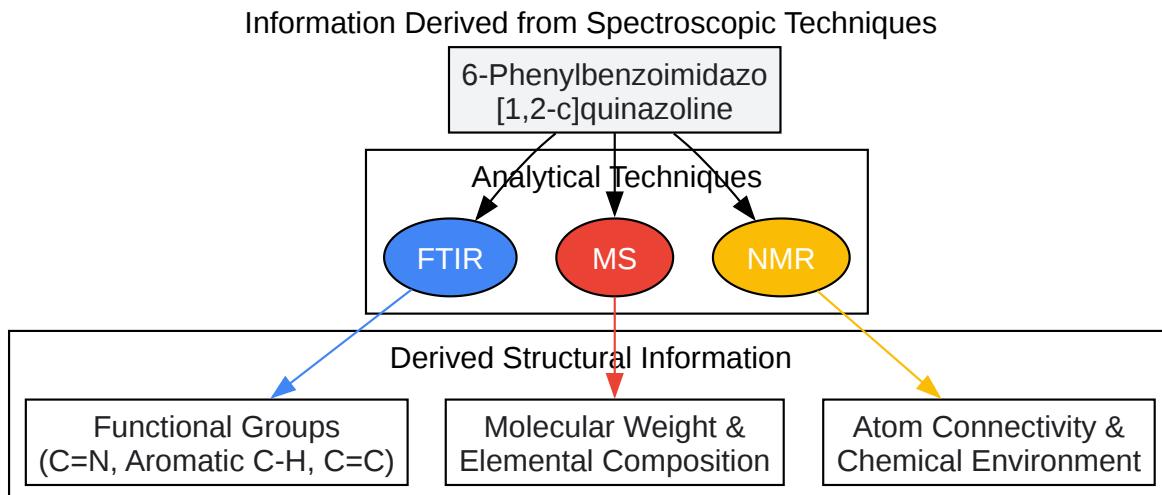
Experimental Workflow for Spectroscopic Analysis

Experimental Workflow for Spectroscopic Analysis of 6-Phenylbenzimidazo[1,2-c]quinazoline

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Caption: Workflow of spectroscopic analysis.

Relationship Between Spectroscopic Data and Structural Information



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Caption: Spectroscopic data to structure correlation.

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